tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate: is a compound that features a tert-butyl group, a carbamate functional group, and a thiazolidinone ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazolidinone derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve the use of strong nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis process .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules .
Medicine: In medicinal chemistry, it is used in the design and synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate involves its ability to form stable covalent bonds with amine groups. This property is utilized in protecting amines during chemical synthesis. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the thiazolidinone ring, making it less versatile in certain synthetic applications .
- tert-Butyl N-methylcarbamate: Contains a methyl group instead of the thiazolidinone ring, which affects its reactivity and stability .
- tert-Butyl N-phenylcarbamate: The presence of a phenyl group instead of the thiazolidinone ring alters its chemical properties and applications .
Uniqueness: The presence of the thiazolidinone ring in tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate provides unique reactivity and stability, making it particularly useful in peptide synthesis and other complex organic transformations .
Properties
IUPAC Name |
tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)10-6-5-15-11(4)7(6)12/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOSHPXMDWYFS-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CSN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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